N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
描述
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a methyl-linked acetamide moiety bearing a thiophen-2-yl group. The triazolo-pyridazine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or adenosine receptor modulation .
属性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-20-13-5-4-10-15-16-11(18(10)17-13)8-14-12(19)7-9-3-2-6-21-9/h2-6H,7-8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJALYSEZWFEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CC3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthetic methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a triazolo-pyridazine core combined with a thiophene acetamide moiety , which contributes to its diverse biological properties. The methoxy group at the 6-position of the triazole enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The specific activities of this compound can be summarized as follows:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism likely involves interference with bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Properties : this compound has been evaluated for its ability to inhibit c-Met kinase. This inhibition leads to the downregulation of oncogenes such as c-Myc, promoting apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines (A549, MCF-7, HeLa), with IC50 values ranging from 1.06 to 2.73 μM for the most active derivatives .
- Anti-tubercular Activity : The compound has been tested against Mycobacterium tuberculosis, showing promising results with IC50 values indicating potent activity. This suggests its potential as a lead compound in the development of new anti-tubercular drugs .
Study 1: Anticancer Efficacy
In a study evaluating a series of triazolo-pyridazine derivatives, this compound was found to have significant cytotoxic effects on A549 lung cancer cells. The study utilized the MTT assay to determine cell viability and concluded that the compound induces late apoptosis and cell cycle arrest in the G0/G1 phase.
Study 2: Anti-tubercular Activity
Another research effort focused on synthesizing novel anti-tubercular agents based on triazolo-pyridazine frameworks. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, highlighting their potential for further development .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound 1 : N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide
- Key Difference : The acetamide substituent is a 6-oxopyridazinyl group instead of thiophen-2-yl.
- This may alter target selectivity, particularly in enzymes requiring aromatic π-π interactions .
Compound 2 : N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide
- Key Difference : The triazolo-pyridazine core is substituted with a pyridin-3-yl group at position 3, and the acetamide bears a thiazine ring.
- Thiazine introduces conformational flexibility, which could modulate binding kinetics .
Substituent Variations on the Acetamide Moiety
Compound 3 : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Key Difference : The acetamide is substituted with a 4-ethoxyphenyl group, and the triazolo-pyridazine core has a methyl group at position 3.
- Methyl substitution on the core may stabilize the heterocycle against metabolic degradation .
Compound 4 : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
- Key Difference : The core is a triazolo-thiadiazole fused system with a phenyl-substituted thiophene.
- The phenyl-thiophene moiety may facilitate hydrophobic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
